N-((4-羟基四氢-2H-吡喃-4-基甲基)苯磺酰胺)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

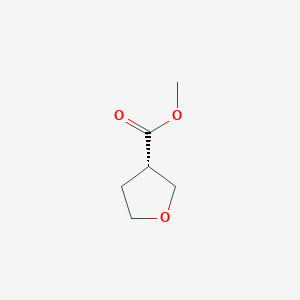

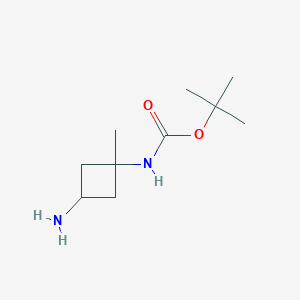

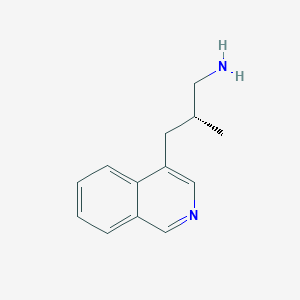

The synthesis of this compound might involve the use of tetrahydropyran derivatives. Tetrahydropyran (THP) is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom . 2-Tetrahydropyranyl (THP-) ethers derived from the reaction of alcohols and 3,4-dihydropyran are commonly used as protecting groups in organic synthesis .Molecular Structure Analysis

The molecular structure of “N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide” includes a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom . This structure is linked to a benzenesulfonamide group through a methylene bridge.Chemical Reactions Analysis

The chemical reactions involving this compound could be related to its tetrahydropyran component. Tetrahydropyran derivatives, such as 2-tetrahydropyranyl (THP) ethers, are commonly used in organic synthesis . They are derived from the reaction of alcohols and 3,4-dihydropyran and are resilient to a variety of reactions .科学研究应用

除草剂活性

N-(2-吡唑啉-1-基甲酰基)苯磺酰胺,一组包括与 N-((4-羟基四氢-2H-吡喃-4-基)甲基)苯磺酰胺结构相关的化合物,已被发现具有除草剂活性。这些化合物作为针对双子叶杂草物种的出苗后除草剂特别有效,表明它们在农业化学中的潜在用途。作用机制似乎涉及干扰支链氨基酸的生物合成,而支链氨基酸对于植物生长至关重要 (Eussen 等人,1990)。

抗癌活性

几项研究已经合成和生物评估了磺酰胺衍生物,包括与 N-((4-羟基四氢-2H-吡喃-4-基)甲基)苯磺酰胺结构相似的衍生物,以了解它们的潜在抗癌特性。其中一项研究发现,4-[5-(4-羟基苯基)-3-芳基-4,5-二氢-1H-吡唑-1-基]苯磺酰胺衍生物表现出细胞毒活性并抑制碳酸酐酶 I 和 II 同工酶。本研究中的化合物表现出高效性和选择性,使其成为进一步抗癌研究的有希望的候选者 (Gul 等人,2017)。

抗炎和镇痛特性

包括 N-(3-取代芳基/烷基-4-氧代-1,3-噻唑烷-2-亚烷基)-4-[5-(4-甲基苯基)-3-(三氟甲基)-1H-吡唑-1-基]苯磺酰胺在内的塞来昔布衍生物被合成并评估了它们的抗炎、镇痛、抗氧化、抗癌和抗 HCV 活性。这些化合物的目的是保留塞来昔布的有益作用,同时可能减少不良反应。这项研究确定了几种具有有希望的生物活性的衍生物,表明它们有可能被开发成治疗剂 (Küçükgüzel 等人,2013)。

抗菌剂

使用各种杂环合成的苯磺酰胺的新衍生物被研究了它们的抗菌潜力。该研究重点介绍了合成具有增强抗菌和抗真菌效力的化合物,证明了苯磺酰胺衍生物(包括与 N-((4-羟基四氢-2H-吡喃-4-基)甲基)苯磺酰胺相关的衍生物)作为潜在抗菌剂的作用。这些发现为开发新的抗菌疗法提出了一个有希望的途径 (Abbas 等人,2017)。

作用机制

Target of Action

N-[(4-hydroxyoxan-4-yl)methyl]benzenesulfonamide is a member of the sulfonamide class of drugs . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These targets play a crucial role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Mode of Action

The mode of action of N-[(4-hydroxyoxan-4-yl)methyl]benzenesulfonamide, like other sulfonamides, involves interaction with its targets, namely carbonic anhydrase and dihydropteroate synthetase . These interactions result in the inhibition of these enzymes, which in turn disrupts crucial biochemical processes in the pathogen, leading to its elimination .

Biochemical Pathways

The biochemical pathways affected by N-[(4-hydroxyoxan-4-yl)methyl]benzenesulfonamide are primarily those involving carbonic anhydrase and dihydropteroate synthetase . The inhibition of these enzymes disrupts the normal functioning of the pathogen, affecting its ability to maintain homeostasis and reproduce .

Pharmacokinetics

Sulfonamides in general are known to have good absorption and distribution profiles, which contribute to their bioavailability .

Result of Action

The molecular and cellular effects of N-[(4-hydroxyoxan-4-yl)methyl]benzenesulfonamide’s action involve the disruption of key biochemical processes in the pathogen . This leads to the pathogen’s inability to maintain homeostasis and reproduce, ultimately resulting in its elimination .

属性

IUPAC Name |

N-[(4-hydroxyoxan-4-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c14-12(6-8-17-9-7-12)10-13-18(15,16)11-4-2-1-3-5-11/h1-5,13-14H,6-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANTDFNWEYUXKPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNS(=O)(=O)C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[6-(Trifluoromethyl)pyridazin-3-yl]ethanone](/img/structure/B2725614.png)

![3-[(2-Thienylmethyl)amino]-1-propanol hydrochloride](/img/no-structure.png)

![8-[3-(tetrahydro-2H-pyran-4-ylamino)piperidin-1-yl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2725623.png)

![4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2725625.png)

![Ethyl 3-{[(3-fluorophenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2725628.png)

![4-(4-methylpiperidin-1-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2725630.png)